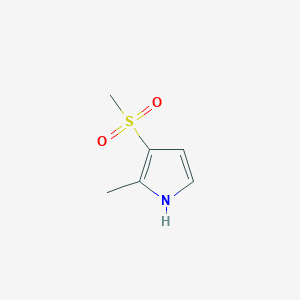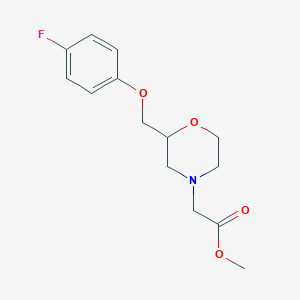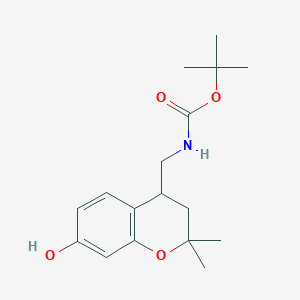
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylchroman moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves the reaction of 7-hydroxy-2,2-dimethylchroman-4-yl)methylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: It can participate in substitution reactions, where the tert-butyl group or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: Its structural features make it a candidate for the development of bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carbamate moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-aminoethyl)carbamate: This compound is similar in structure but contains an aminoethyl group instead of the chroman moiety.
tert-Butyl carbamate: A simpler carbamate compound without the chroman structure.
Uniqueness: tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to the presence of the chroman moiety, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
tert-butyl N-[(7-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-11-9-17(4,5)21-14-8-12(19)6-7-13(11)14/h6-8,11,19H,9-10H2,1-5H3,(H,18,20) |
Clé InChI |
WLCZTQSICHPHTG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C=C(C=C2)O)CNC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


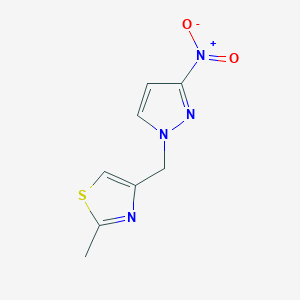
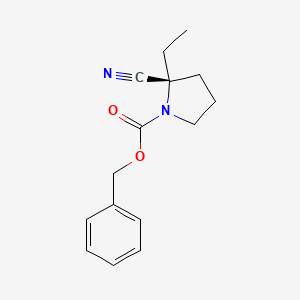

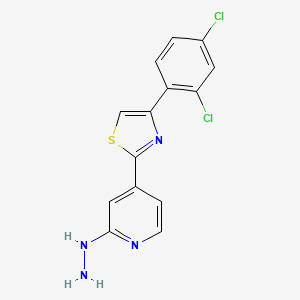
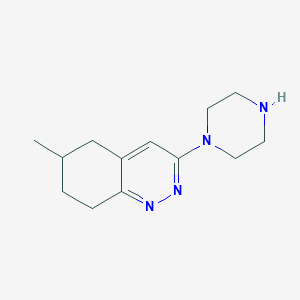

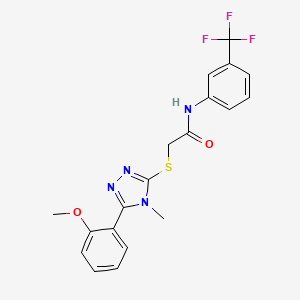
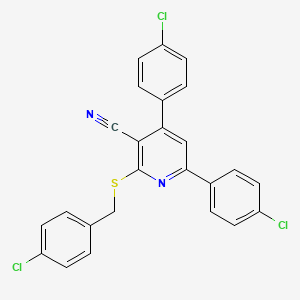
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)


